molecular formula C10H7F3INO3 B1365018 Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate CAS No. 848485-43-8

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate

Cat. No. B1365018
M. Wt: 373.07 g/mol
InChI Key: BFYBYOHSZXWQSJ-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate” is a chemical compound with the CAS Number: 848485-43-8 . It has a molecular weight of 373.07 . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of “Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate” involves a reaction with copper (I) iodide and N,N,N’,N’-tetramethylguanidine in N,N-dimethyl-formamide at 50℃ . The reaction mixture is stirred under an atmosphere of argon overnight. The mixture is then concentrated and purified by column chromatography, using heptane/ethyl acetate (4:1) as the eluent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3INO3/c1-18-8(16)5-2-3-7(6(14)4-5)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 373.07 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Reaction Studies

  • Reactions with Various Reagents : Methyl 4,6-O-cyclohexylidene-2-deoxy-2-trifluoroacetamido-3-O-trifluoromethylsulfonyl-α-d-glucopyranoside, a compound related to Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate, demonstrates interesting reactivity with several reagents, forming products with altered structures and properties (Tsuchiya et al., 1984).

  • Ortho-trifluoromethoxylated Aniline Derivatives Synthesis : A protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate using a Togni reagent highlights the potential for creating pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

  • Interaction with Sulfur Tetrafluoride : Studying the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride reveals insights into fluorination processes and chemical transformations (I. I. Gaidarzhy et al., 2020).

  • Carbonylation Reactions : Palladium-catalyzed carbonylation reactions of iodoarenes, including the synthesis of methyl benzoate, demonstrate the versatility of these reactions in organic synthesis (S. Antebi et al., 2002).

Chemical and Physical Properties Analysis

  • Ortho-Quinone Methide Adduct Formation : The reaction of bis[(trifluoroacetoxy)iodo]benzene with ortho-quinone methide and 2'-deoxycytidine provides insights into the formation and trapping of labile adducts under physiological conditions (Michael P McCrane et al., 2011).

  • Crystallographic Analysis : A study on a related compound, methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, reveals the compound's molecular structure and intramolecular interactions, which are critical for understanding its chemical behavior (Masaharu Kimura & S. Hourai, 2005).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P264, P270, P301+P312, and P330 . The compound is labeled with an exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

methyl 3-iodo-4-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3INO3/c1-18-8(16)5-2-3-7(6(14)4-5)15-9(17)10(11,12)13/h2-4H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYBYOHSZXWQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467798
Record name METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate

CAS RN

848485-43-8
Record name METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Caraballo, M Larsson, SK Nilsson, M Ericsson… - European Journal of …, 2015 - Elsevier
The risk of cardiovascular events increases in individuals with elevated plasma triglyceride (TG) levels, therefore advocating the need for efficient TG-lowering drugs. In the blood …
Number of citations: 10 www.sciencedirect.com

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